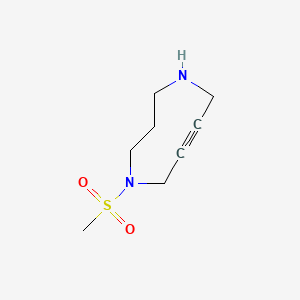

1-Methylsulfonyl-1,5-diazacyclonon-7-yne

説明

1-Methylsulfonyl-1,5-diazacyclonon-7-yne is a nine-membered heterocyclic compound featuring a strained alkyne moiety (C≡C) at the 7-position, two nitrogen atoms at the 1- and 5-positions, and a methylsulfonyl (-SO₂CH₃) substituent. While direct data on its applications are unavailable in the provided evidence, analogous compounds (e.g., dibenzocyclooctynes) are widely used in bioconjugation and materials science due to their rapid, catalyst-free cycloaddition with azides .

特性

IUPAC Name |

1-methylsulfonyl-1,5-diazacyclonon-7-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-13(11,12)10-7-3-2-5-9-6-4-8-10/h9H,4-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGIUZWJPWZCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCNCC#CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne typically involves the reaction of a suitable diazacyclonon-7-yne precursor with a methylsulfonylating agent. One common method is the reaction of 1,5-diazacyclonon-7-yne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: 1-Methylsulfonyl-1,5-diazacyclonon-7-yne undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The diazacyclonon-7-yne ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Substituted diazacyclonon-7-yne derivatives.

科学的研究の応用

1-Methylsulfonyl-1,5-diazacyclonon-7-yne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

作用機序

The mechanism of action of 1-Methylsulfonyl-1,5-diazacyclonon-7-yne involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The diazacyclonon-7-yne ring can also participate in cycloaddition reactions, forming covalent bonds with target molecules.

類似化合物との比較

Structural Analogues: Diazacycloalkynes

The compound’s diazacyclononyne scaffold distinguishes it from smaller-ring analogues like 1,5-diazacyclooctynes. Key differences include:

| Property | 1-Methylsulfonyl-1,5-diazacyclonon-7-yne | 1,5-Diazacyclooctyne |

|---|---|---|

| Ring Size | 9-membered | 8-membered |

| Strain Energy | Lower due to larger ring | Higher |

| Reactivity | Moderate; slower cycloaddition kinetics | Faster |

| Functional Group | Methylsulfonyl (-SO₂CH₃) | Variable (e.g., -H, -CH₃) |

The methylsulfonyl group in the target compound likely increases solubility in polar solvents compared to unsubstituted diazacycloalkynes, though this may reduce lipophilicity for membrane permeability .

Sulfonyl-Containing Heterocycles (Pesticide Derivatives)

highlights sulfonylurea herbicides (e.g., metsulfuron methyl), which share sulfonyl groups but differ in core structure:

| Parameter | This compound | Metsulfuron Methyl |

|---|---|---|

| Core Structure | Diazacyclononyne | Triazine-benzoate |

| Functional Groups | Alkyne, -SO₂CH₃ | Sulfonylurea bridge, -COOCH₃ |

| Applications | Potential in bioconjugation | Herbicide (ALS enzyme inhibition) |

| Reactivity | Strain-driven cycloaddition | Enzymatic inhibition |

The triazine-based herbicides rely on sulfonylurea bridges for target binding, whereas the target compound’s alkyne may prioritize covalent bond formation with azides. This structural divergence suggests distinct biological or synthetic utilities .

Sulfonate Salts (Dipotassium 7-hydroxynaphthalene-1,3-disulphonate)

describes a sulfonate salt (CAS 842-18-2) with high water solubility due to its ionic -SO₃⁻ groups. In contrast, the methylsulfonyl group in the target compound is non-ionic, likely reducing hydrophilicity but improving compatibility with organic solvents. This difference may influence their respective roles in aqueous vs. organic-phase reactions .

Research Findings and Implications

- Reactivity : The methylsulfonyl group may stabilize the compound’s transition state during cycloaddition by withdrawing electron density, though this requires experimental validation.

- Applications : Unlike sulfonylurea herbicides (), the target compound’s alkyne moiety positions it for use in drug delivery or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。